3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone
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Overview
Description
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone is a complex organic compound that features both pyridine and quinolinone structures, each substituted with trifluoromethyl and chloro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process often includes the use of specialized boron reagents and palladium catalysts, along with stringent control of reaction parameters such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives.
Reduction: Reduction reactions can modify the quinolinone ring, potentially leading to different pharmacologically active compounds.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized quinolinones .
Scientific Research Applications
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential pharmacological effects.
Industry: Utilized in the development of agrochemicals and other industrial products where fluorinated compounds are desired
Mechanism of Action
The mechanism of action of 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro substituents but lacks the quinolinone structure.
6-(trifluoromethyl)-4(1H)-quinolinone: Contains the quinolinone core with a trifluoromethyl group but lacks the pyridinyl substituent.
Uniqueness
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone is unique due to its combination of pyridine and quinolinone structures, each substituted with trifluoromethyl and chloro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF6N2O/c17-11-4-8(16(21,22)23)5-25-13(11)10-6-24-12-2-1-7(15(18,19)20)3-9(12)14(10)26/h1-6H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINKGPCOGHRZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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